oxolan-3-yl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxolan-3-yl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate involves multiple steps. The key steps include the formation of the carbamate ester and the introduction of the sulfonamide group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are stringent to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Oxolan-3-yl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Oxolan-3-yl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying reaction mechanisms and stereochemistry.
Biology: Investigated for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Primarily used in the treatment of HIV-1 infections due to its protease inhibitory activity.
Industry: Employed in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects by inhibiting the HIV-1 protease enzyme, which is crucial for the maturation of infectious viral particles . By binding to the active site of the protease, it prevents the cleavage of viral polyproteins, thereby inhibiting the replication of the virus. The molecular targets include the protease enzyme, and the pathways involved are those related to viral replication and protein processing.
Comparison with Similar Compounds
Similar Compounds
Fosamprenavir: A prodrug of amprenavir, which is converted to the active form in the body.
Indinavir: Another HIV-1 protease inhibitor with a similar mechanism of action.
Ritonavir: Used in combination with other protease inhibitors to enhance their efficacy.
Uniqueness
Oxolan-3-yl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate is unique due to its specific stereochemistry and the presence of the oxolan-3-yl group, which contributes to its binding affinity and specificity for the HIV-1 protease enzyme .
Properties
Molecular Formula |
C25H35N3O6S |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
oxolan-3-yl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(31,32)22-10-8-20(26)9-11-22)16-24(29)23(14-19-6-4-3-5-7-19)27-25(30)34-21-12-13-33-17-21/h3-11,18,21,23-24,29H,12-17,26H2,1-2H3,(H,27,30)/t21?,23-,24+/m0/s1 |
InChI Key |
YMARZQAQMVYCKC-RPFBHVFUSA-N |
Isomeric SMILES |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)OC2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.